4-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-(1-pyrrolidinyl)benzoic acid
Overview
Description
4-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-(1-pyrrolidinyl)benzoic acid: is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with β-diketones or β-ketoesters to form the pyrazole core. Subsequent chlorination and sulfonylation steps are then employed to introduce the chlorine and sulfonyl groups, respectively
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The chlorine atom can be oxidized to form a chloro derivative.
Reduction: : The sulfonyl group can be reduced to a sulfide.
Substitution: : The pyrrolidine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of chloro derivatives.
Reduction: : Formation of sulfide derivatives.
Substitution: : Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It has shown potential as an antileishmanial and antimalarial agent.
Medicine: : Its derivatives may have therapeutic potential in treating various diseases.
Industry: : It can be used in the development of new materials and chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, in its antileishmanial and antimalarial activities, it may inhibit enzymes or proteins essential for the survival of the parasites.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the pyrazole ring and the pyrrolidine group. Similar compounds include:
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
5-chloro-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine
N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-methylpyridin-2-amine
These compounds share the pyrazole core but differ in their substituents and functional groups, leading to different biological activities and applications.
Properties
IUPAC Name |
4-chloro-5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-pyrrolidin-1-ylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c1-10-7-11(2)20(18-10)25(23,24)15-8-12(16(21)22)14(9-13(15)17)19-5-3-4-6-19/h7-9H,3-6H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONDWBEXZDURE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)N3CCCC3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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